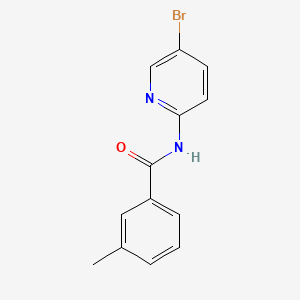![molecular formula C20H36ClN2OPRu B2519849 Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridin]ruthenium(II) CAS No. 863971-62-4](/img/structure/B2519849.png)
Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridin]ruthenium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) is an organometallic compound that has generated significant interest due to its unique structural and chemical properties. This ruthenium-based compound is characterized by the presence of carbonyl, chloride, and hydrido ligands, along with a pyridine derivative modified with phosphinomethyl and diethylaminomethyl groups. The compound's configuration allows for versatile applications in various fields, including catalysis and material science.
Wissenschaftliche Forschungsanwendungen
Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) finds applications in:
Chemistry: : Used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.
Biology and Medicine: : Research into its potential as an anticancer agent due to its unique interaction with biological molecules.
Industry: : Utilized in the development of advanced materials and coatings, leveraging its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) typically involves the coordination of ruthenium with the respective ligands under controlled conditions. A common synthetic route includes the reaction of a ruthenium precursor such as ruthenium trichloride with the organic ligand 6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine in the presence of carbon monoxide. The reaction is often carried out under an inert atmosphere, at elevated temperatures, to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production methods may involve scaling up the above synthetic routes while ensuring the reaction conditions are tightly controlled for consistent yield and purity. The use of high-pressure reactors and continuous flow systems can help achieve better control over the reaction parameters, leading to efficient and safe production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) can participate in various types of chemical reactions, including:
Oxidation: : The compound can undergo oxidative addition reactions.
Reduction: : It can be involved in reductive elimination processes.
Substitution: : Ligand exchange reactions with other coordinating species.
Common Reagents and Conditions Used
Oxidation Reactions: : These often require oxidizing agents like oxygen or hydrogen peroxide, under mild to moderate temperatures.
Reduction Reactions: : Reducing agents such as hydrogen gas or hydrides may be employed, typically under controlled pressure and temperature.
Substitution Reactions: : Various nucleophiles or electrophiles can induce substitution reactions, often necessitating specific solvents and temperature controls.
Major Products Formed
The major products of these reactions depend on the reaction pathway:
Oxidative addition: : Leads to more oxidized forms of the ruthenium complex.
Reductive elimination: : Results in reduced states of the ruthenium center, often regenerating the original compound or forming new complexes.
Substitution: : Forms new ruthenium complexes with different ligand environments.
Wirkmechanismus
The Mechanism by Which the Compound Exerts Its Effects
The compound exerts its effects primarily through coordination chemistry. The central ruthenium atom can interact with substrates in catalytic cycles, facilitating various transformations.
Molecular Targets and Pathways Involved
The molecular targets often include organic substrates like alkenes and alkynes. The pathways involve oxidative addition and reductive elimination steps that allow for the conversion of these substrates into valuable products.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Compared to other ruthenium complexes, Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) is unique due to its specific ligand structure, which imparts distinct reactivity and stability characteristics.
List of Similar Compounds
Tris(triphenylphosphine)ruthenium(II) chloride
Ruthenium(II) carbonyl chloride dimer
Carbonylhydridotris(triphenylphosphine)ruthenium(II)
By comparing these compounds, it's evident that the specific ligand environment in Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II) offers unique catalytic properties and reactivity profiles, making it a valuable addition to the organometallic chemistry toolkit.
Eigenschaften
CAS-Nummer |
863971-62-4 |
|---|---|
Molekularformel |
C20H36ClN2OPRu |
Molekulargewicht |
488.0 g/mol |
IUPAC-Name |
carbon monoxide;chloro(hydrido)ruthenium;N-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]-N-ethylethanamine |
InChI |
InChI=1S/C19H35N2P.CO.ClH.Ru.H/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8;1-2;;;/h11-13H,9-10,14-15H2,1-8H3;;1H;;/q;;;+1;/p-1 |
InChI-Schlüssel |
RZCAJPSOQUIHSH-UHFFFAOYSA-M |
SMILES |
CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[Ru] |
Kanonische SMILES |
CCN(CC)CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C.[C-]#[O+].Cl[RuH] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzothiazol-2-yl)-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2519769.png)
![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2519772.png)

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2519777.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2519778.png)

![2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2519780.png)


![2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2519784.png)


